Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: The benzylthio group can be introduced through the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield benzylthiol.
Ethoxylation: The ethoxy group can be introduced by reacting the benzylthiol intermediate with ethylene oxide under basic conditions.
Methoxymethoxylation: The methoxymethoxy group can be introduced by reacting the ethoxylated intermediate with methoxymethyl chloride in the presence of a base.
Amidation: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating the biological activity of benzamide derivatives, including their effects on cellular processes and pathways.
Industrial Applications: It can be used as a precursor in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like the benzylthio and methoxymethoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, which lacks the additional functional groups present in Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)-.
2-Ethoxybenzamide: A simpler derivative with an ethoxy group but lacking the benzylthio and methoxymethoxy groups.
4-(2-Nitrophenoxy)benzamide: A derivative with a nitrophenoxy group, used in antiviral research.
Uniqueness
Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- is unique due to the presence of multiple functional groups that confer distinct chemical properties and potential applications. The combination of benzylthio, ethoxy, and methoxymethoxy groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research fields.
Properties
CAS No. |
28169-56-4 |
---|---|
Molecular Formula |
C18H21NO4S |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(2-benzylsulfanylethoxy)-5-(methoxymethoxy)benzamide |
InChI |
InChI=1S/C18H21NO4S/c1-21-13-23-15-7-8-17(16(11-15)18(19)20)22-9-10-24-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3,(H2,19,20) |
InChI Key |
VOLIAKFCIKUIBZ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)OCCSCC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.